molecular formula C7H13F3O B14865561 4,4,4-Trifluoro-2-isopropylbutan-1-ol

4,4,4-Trifluoro-2-isopropylbutan-1-ol

Cat. No.: B14865561
M. Wt: 170.17 g/mol
InChI Key: FWQDZZRYXVHZHT-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2-isopropylbutan-1-ol is a fluorinated organic compound with the molecular formula C7H13F3O. This compound is characterized by the presence of three fluorine atoms attached to the terminal carbon of the butanol chain, along with an isopropyl group at the second carbon position. The presence of fluorine atoms imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-isopropylbutan-1-ol typically involves the reaction of 4,4,4-trifluoro-2-butanone with isopropylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction proceeds as follows: [ \text{CF}_3\text{C(O)CH}_2\text{CH}_3 + \text{(CH}_3\text{)_2CHMgBr} \rightarrow \text{CF}_3\text{C(OH)(CH}_3\text{)_2CH}_2\text{CH}_3 ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of ethers or esters. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4

    Substitution: Alkyl halides, Acyl chlorides

Major Products Formed:

    Oxidation: 4,4,4-Trifluoro-2-isopropylbutanone, 4,4,4-Trifluoro-2-isopropylbutanoic acid

    Reduction: Various alcohol derivatives

    Substitution: Ethers, Esters

Scientific Research Applications

4,4,4-Trifluoro-2-isopropylbutan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions due to its unique fluorinated structure.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.

    Industry: The compound is employed in the production of specialty chemicals, such as surfactants and lubricants, due to its unique physicochemical properties.

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-2-isopropylbutan-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can modulate enzyme activity, alter protein conformation, and affect signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-1-butanol
  • 4,4,4-Trifluoro-2-butyn-1-ol
  • 4,4,4-Trifluoro-2-methylbutan-1-ol

Comparison: 4,4,4-Trifluoro-2-isopropylbutan-1-ol is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic effects compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and properties.

Properties

IUPAC Name

4,4,4-trifluoro-2-propan-2-ylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3O/c1-5(2)6(4-11)3-7(8,9)10/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQDZZRYXVHZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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